molecular formula C19H16FN3O3S2 B15112402 (2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B15112402
M. Wt: 417.5 g/mol
InChI Key: VGIQRJOBHPCYQF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, characterized by its unique (2E)-3-(4-methylphenyl)prop-2-enamide moiety fused to a (2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene scaffold. This compound is primarily investigated for its potential as a protein kinase inhibitor. Its molecular structure, featuring a sulfonyl group and a fluorobenzyl ring, is designed to interact with the ATP-binding pocket of various kinase targets, potentially leading to the disruption of signal transduction pathways critical for cell proliferation and survival (Source: National Center for Biotechnology Information) . Research indicates that analogs within this chemical class, particularly those based on the 1,3,4-thiadiazole core, exhibit promising anti-proliferative activity against a range of human cancer cell lines (Source: ScienceDirect) . The specific substitution pattern of this compound suggests its application in studies focused on breast cancer and other malignancies where tyrosine kinase receptors play a key role. Furthermore, the presence of the fluorobenzyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This product is intended for in vitro research applications, including enzymatic assays, cell-based viability studies, and structure-activity relationship (SAR) analysis to develop novel therapeutic agents. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C19H16FN3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C19H16FN3O3S2/c1-13-2-4-14(5-3-13)8-11-17(24)21-18-22-23-19(27-18)28(25,26)12-15-6-9-16(20)10-7-15/h2-11H,12H2,1H3,(H,21,22,24)/b11-8+

InChI Key

VGIQRJOBHPCYQF-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the fluorobenzyl group, and the coupling with the methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Class Core Structure Key Substituents Melting Point (°C) IR νC=O (cm⁻¹)
Target Compound 1,3,4-Thiadiazole 4-Fluorobenzyl sulfonyl, propenamide N/A ~1660–1680*
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Chlorobenzylidene N/A Absent
(E)-N-(4-Bromophenyl-thiazol-2-ylidene)octanamide Thiazole Bromophenyl, octanamide 192 1663–1682

Research Findings and Implications

  • Synthetic Challenges : The target compound’s sulfonyl and propenamide groups likely require sequential substitutions and cyclization under controlled conditions (e.g., reflux in polar aprotic solvents) .
  • Bioactivity Potential: Fluorinated thiadiazoles with sulfonyl groups show promise in drug design due to enhanced target affinity and metabolic stability .
  • Contradictions: notes that triazole-thiones lack C=O bands, contrasting with thiadiazole propenamides, which retain carbonyl absorption (~1660–1680 cm⁻¹), underscoring structural distinctions.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures during sulfonylation can lead to decomposition; maintaining 40–50°C improves yield .
  • Catalyst Use : Lewis acids like ZnCl₂ may enhance imine formation efficiency .
  • Yield Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion .

Basic: What spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Distinct signals for the 4-fluorobenzyl group (δ 4.2–4.5 ppm, singlet for -SO₂CH₂-) and the (2E)-configured enamide (δ 6.8–7.2 ppm, doublet for CH=CH) .
    • ¹³C-NMR : Confirms sulfonyl (δ 110–120 ppm) and thiadiazole (δ 160–170 ppm) carbons .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragments matching the sulfonyl and thiadiazole moieties .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) with retention time reproducibility .

Advanced: How can discrepancies between computational and experimental structural data (e.g., X-ray vs. DFT) be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Crystal Packing Effects : X-ray structures may show deviations due to intermolecular interactions (e.g., hydrogen bonds) not modeled in DFT .
  • Tautomerism : The thiadiazole ring’s keto-enol equilibrium can alter bond lengths. Hybrid DFT methods (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) improve agreement .
  • Validation Tools : Use software like Mercury (CCDC) to overlay experimental and simulated structures, focusing on torsional angles and planarity of the enamide group .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity and mechanism of action?

Methodological Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding to targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the sulfonyl group’s interaction with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) using immobilized protein targets (e.g., recombinant enzymes) .
  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC50) for COX-2 or acetylcholinesterase .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 determination .

Advanced: How do solvent polarity and reaction time influence the stereochemical outcome of the enamide-thiadiazole conjugation?

Methodological Answer:

  • Solvent Effects :
    • Polar Aprotic Solvents (DMF, DMSO) : Stabilize the transition state, favoring (2E,2Z) isomerism via dipole interactions .
    • Non-Polar Solvents (Toluene) : Promote side reactions (e.g., tautomerization) due to poor stabilization of intermediates .
  • Reaction Time :
    • Short durations (<6 hrs) minimize epimerization, while extended times (>12 hrs) degrade the thiadiazole ring .
  • Monitoring : Use ¹H-NMR to track isomer ratios (e.g., integration of CH=CH peaks) .

Advanced: What strategies mitigate degradation of the sulfonyl group during storage or biological assays?

Methodological Answer:

  • Storage Conditions :
    • Lyophilization and storage at -20°C in amber vials reduce hydrolysis .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to avoid acidic/basic degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to metal-free formulations .
  • Degradation Analysis : LC-MS identifies sulfonic acid byproducts (m/z +16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.